BenchChemオンラインストアへようこそ!

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilic Efficiency

2,2-Diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (CAS 946224-57-3) is a synthetic heterocyclic compound with the molecular formula C21H20N2O2 and a molecular weight of 332.40 g/mol. It belongs to the benzoxazole/isoxazole acetamide class, characterized by a 4,5,6,7-tetrahydro-2,1-benzoxazole core linked to a 2,2-diphenylacetamide moiety.

Molecular Formula C21H20N2O2
Molecular Weight 332.403
CAS No. 946224-57-3
Cat. No. B2761239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
CAS946224-57-3
Molecular FormulaC21H20N2O2
Molecular Weight332.403
Structural Identifiers
SMILESC1CCC2=NOC(=C2C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H20N2O2/c24-20(22-21-17-13-7-8-14-18(17)23-25-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H,22,24)
InChIKeyRKEOPMWOYFOJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (CAS 946224-57-3): Chemical Identity & Sourcing Overview


2,2-Diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (CAS 946224-57-3) is a synthetic heterocyclic compound with the molecular formula C21H20N2O2 and a molecular weight of 332.40 g/mol [1]. It belongs to the benzoxazole/isoxazole acetamide class, characterized by a 4,5,6,7-tetrahydro-2,1-benzoxazole core linked to a 2,2-diphenylacetamide moiety. While identified in chemical catalogs and patent literature for potential biological applications, its precise pharmacological target profile and selectivity window remain under-characterized in primary literature, necessitating careful evaluation against functional analogs for procurement decisions.

Procurement Risk: Why Generic Substitution of 2,2-Diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide Is Unsupportable Without Comparative Data


The tetrahydrobenzoxazole acetamide scaffold spans structurally similar molecules with divergent biological activities—including ACAT inhibition, ACC inhibition, and topoisomerase interference—depending on peripheral substitutions [1]. Simply substituting a 2,2-diphenylacetamide variant with a 2-phenylacetamide or 2-(4-isopropylphenyl)acetamide analog without head-to-head pharmacological data introduces substantial risk. Steric bulk from the gem-diphenyl group can fundamentally alter target binding kinetics, metabolic stability, and off-target profiles, rendering generic 'in-class' substitution scientifically unjustified. The specific differentiation evidence below quantifies where data exists and explicitly identifies critical gaps.

Head-to-Head Quantitative Differentiation Guide for 2,2-Diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide


Structural Differentiation: Gem-Diphenyl Substitution vs. Mono-Phenyl Analogs

The target compound features a characteristic gem-diphenyl group on the acetamide carbon, contrasting with mono-phenyl or 4-isopropylphenyl analogs. This structural distinction is quantified by topological polar surface area (TPSA) and cLogP calculations, where the gem-diphenyl motif increases lipophilicity and steric occupancy. For the 2,2-diphenyl parent, calculated cLogP is approximately 4.2 and TPSA is ~55 Ų; compared to the 2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide analog (cLogP ~3.8, TPSA ~55 Ų), the target compound demonstrates higher lipophilicity [1]. While this evidence is based on class-level computational inference rather than direct experimental measurement, it provides a physicochemical basis for differential membrane permeability and target engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilic Efficiency

Patent-Linked Therapeutic Hypothesis: ACC Inhibition Versus ACAT Inhibition in Analog Scaffolds

Patent literature associates bicyclic tetrahydrobenzoxazole derivatives with Acetyl-CoA Carboxylase (ACC) inhibition, relevant for obesity, diabetes, and NAFLD [1]. In contrast, closely related isoxazolyl-substituted alkyl amides are claimed as ACAT inhibitors for hypercholesterolemia [2]. While no direct IC50 data for the target compound against either ACC1/ACC2 or ACAT has been identified in public literature, the divergent therapeutic indications across scaffold analogs suggest target engagement may be highly substitution-dependent. In the ACC patent family, comparator compounds demonstrated in vitro IC50 values in the nanomolar range (e.g., 28 nM for hACC2 for a bithiazole acetamide derivative), but this data is not for the target compound itself and cannot be used for direct comparison.

Metabolic Disease Acetyl-CoA Carboxylase (ACC) Acyl-CoA Cholesterol Acyltransferase (ACAT)

Biological Profiling Gap: Absence of Quantitative Potency, Selectivity, and ADMET Data

A comprehensive search of PubMed, PubChem, and patent databases reveals no peer-reviewed published IC50, EC50, Ki, selectivity panel, solubility, metabolic stability, or in vivo pharmacokinetic data for 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (CAS 946224-57-3). This absence of quantitative biological data contrasts with established ACC inhibitors (e.g., ND-646: hACC1 IC50 = 3.5 nM, hACC2 IC50 = 4.1 nM [1]) and ACAT inhibitors (e.g., Cyclandelate: rat hepatic ACAT IC50 = 80 μM [2]) for which comprehensive profiling data exist. This evidence gap is critical for procurement decisions where biological activity is a key selection criterion.

Pharmacological Screening ADMET Selectivity Profile

Purity and Quality Control Benchmarks for Research-Grade Procurement

Vendor listings for 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically specify purity at ≥95% by HPLC , consistent with research-grade standards for analogous 4,5,6,7-tetrahydrobenzoxazole derivatives. In comparison, 2-phenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide (the des-phenyl analog) is also offered at ≥95% . The target compound's molecular weight of 332.40 g/mol provides a definitive LC-MS identification marker for incoming quality control, differentiating it from lower molecular weight mono-phenyl analogs (e.g., MW ~280-300 g/mol). No pharmacopoeial monograph or certified reference standard exists for this compound, requiring users to establish in-house QC protocols.

Quality Control Purity Analysis Procurement Specification

Evidence-Based Application Scenarios for 2,2-Diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide Procurement


Structure-Activity Relationship (SAR) Exploration of Diphenylacetamide-Tetrahydrobenzoxazole Scaffolds

The compound serves as a lipophilic gem-diphenyl variant within a SAR series exploring the impact of steric bulk on target binding. Its higher cLogP (~4.2) relative to mono-phenyl analogs (~3.5-3.8) provides a testable hypothesis for differential membrane permeability or hydrophobic pocket occupancy in enzyme inhibition assays [1]. Researchers should pair procurement with parallel acquisition of the 2-phenylacetamide analog to enable direct comparative IC50 determination under identical assay conditions.

Chemical Probe Development for Acetyl-CoA Carboxylase (ACC) Target Validation

Given the association of the tetrahydrobenzoxazole scaffold with ACC inhibition in patent literature [1], this compound may be evaluated as a starting point for ACC1/ACC2 probe development. However, the absence of any public potency data necessitates primary screening against recombinant hACC1 and hACC2 with established inhibitors such as ND-646 (hACC1 IC50 = 3.5 nM) as positive controls. Procurement should be limited to small quantities (5-10 mg) for initial hit validation.

Negative Control for ACAT-Mediated Cholesterol Esterification Studies

Structurally distinct from known ACAT inhibitors such as Cyclandelate (IC50 = 80 μM) [1], the 2,2-diphenyl variant may serve as a chemical negative control in cellular cholesterol esterification assays—provided it is first confirmed inactive against ACAT in vitro. This application requires the user to generate primary data before deployment, as no ACAT activity data is publicly available.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's characteristic molecular ion (m/z 332.4 [M+H]+) and unique fragmentation pattern (diphenylacetamide moiety cleavage) make it suitable as a reference standard for LC-MS/MS method development targeting tetrahydrobenzoxazole metabolites [1]. Its purity specification (≥95%) is adequate for this purpose, though users should independently confirm identity by NMR and HRMS upon receipt.

Quote Request

Request a Quote for 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.